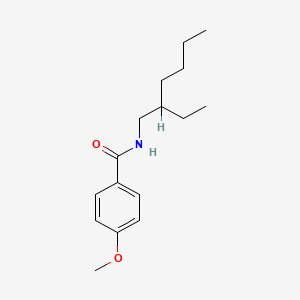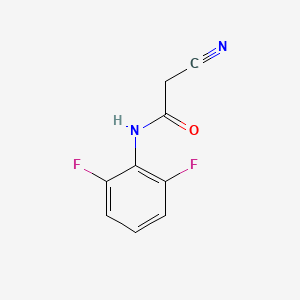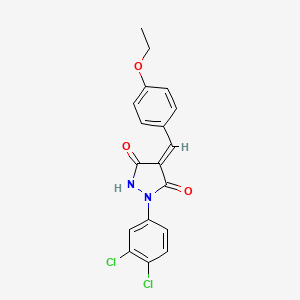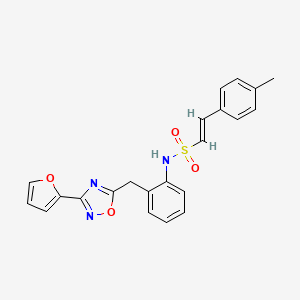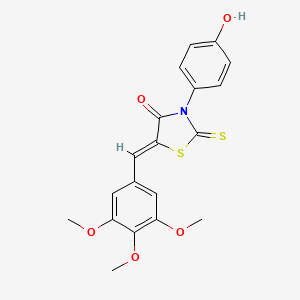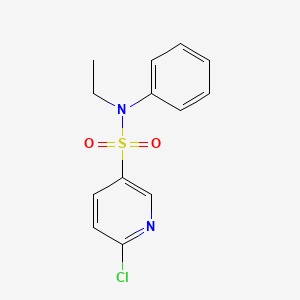
1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromophenyl group, and a pyridazinyl-pyridinyl moiety
Mecanismo De Acción
The compound contains a pyrrolidine ring, which is a common structure in many biologically active molecules. Pyrrolidines are known to exhibit a wide range of pharmacological activities . The compound also contains a pyridazinyl and a pyridinyl group, which are nitrogen-containing heterocyclic compounds that are often found in drugs and other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Pyridazinyl-Pyridinyl Moiety: This is usually done through a nucleophilic substitution reaction where the pyridazinyl-pyridinyl group is introduced via a suitable leaving group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms involving pyrrolidine derivatives.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to known bioactive molecules.
- It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide: Fluorine substitution instead of bromine.
Uniqueness:
- The bromine atom in 1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide may impart unique electronic properties and reactivity compared to its chloro and fluoro analogs.
- The specific arrangement of the pyridazinyl-pyridinyl moiety could result in distinct biological activities and binding affinities.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c23-16-4-3-5-17(13-16)28-14-15(12-21(28)29)22(30)25-10-11-31-20-8-7-19(26-27-20)18-6-1-2-9-24-18/h1-9,13,15H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWSPZLSIMQQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2701948.png)
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
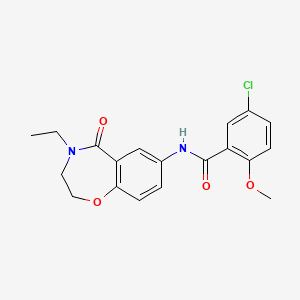
![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)

